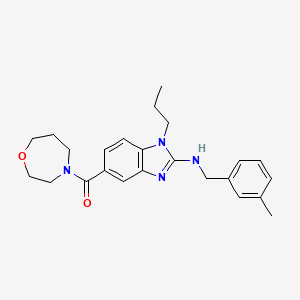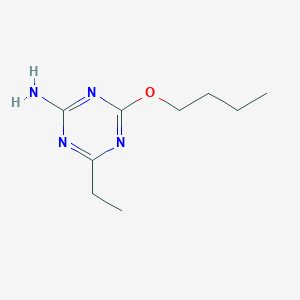![molecular formula C23H27N3O3 B5534662 1-(5-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-2-methylphenyl)-2-imidazolidinone](/img/structure/B5534662.png)
1-(5-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-2-methylphenyl)-2-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-(5-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-2-methylphenyl)-2-imidazolidinone involves multi-step processes. For example, Kumar et al. (2004) describe the synthesis of a similar compound using a series of reactions starting from a propiophenone derivative to yield the final product with a 30% overall yield (Kumar et al., 2004). Odasso and Toja (1983) also discuss a one-pot synthesis method for a related compound, emphasizing the efficiency of such methods in producing complex molecules (Odasso & Toja, 1983).
Molecular Structure Analysis
The molecular structure of compounds in this class can be complex, with intricate bonding and geometries. For instance, the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives, as studied by Dhanalakshmi et al. (2018), provide insights into the spatial arrangement and intermolecular interactions of such molecules (Dhanalakshmi et al., 2018).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, reflecting their reactive functional groups. Mahmoud et al. (2011) explored the reactions of thiazolidinone derivatives, demonstrating the versatility of such compounds in chemical synthesis (Mahmoud et al., 2011). The ability to undergo different chemical transformations is a key characteristic of these molecules.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of these compounds. The crystal structure analysis, as discussed by Drew et al. (1987), sheds light on the physical characteristics of similar compounds, including bond lengths and angles (Drew et al., 1987).
Chemical Properties Analysis
Chemical properties like reactivity, stability, and electronic structure are fundamental to the compound's applications. Studies like those by Halim and Ibrahim (2022) on the synthesis, spectral analysis, and thermodynamic properties of related compounds provide valuable insights into these aspects (Halim & Ibrahim, 2022).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. This could include studies to determine its biological activity, stability under various conditions, and potential uses in fields such as medicine or materials science .
Eigenschaften
IUPAC Name |
1-[5-[2-(3-methoxyphenyl)piperidine-1-carbonyl]-2-methylphenyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-16-9-10-18(15-21(16)26-13-11-24-23(26)28)22(27)25-12-4-3-8-20(25)17-6-5-7-19(14-17)29-2/h5-7,9-10,14-15,20H,3-4,8,11-13H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWPDHPIGGYPSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCCC2C3=CC(=CC=C3)OC)N4CCNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-{[2-(3-Methoxyphenyl)-1-piperidinyl]carbonyl}-2-methylphenyl)-2-imidazolidinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5534582.png)
![N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5534583.png)

![5-(2-furyl)-N-(2-furylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5534590.png)



![1-{4-[2-oxo-2-(5-propyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)ethyl]-2-thienyl}ethanone](/img/structure/B5534610.png)
![2-[(2-furylmethyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B5534618.png)
![5-(4-methylbenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5534632.png)

![2-(1-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5534650.png)

